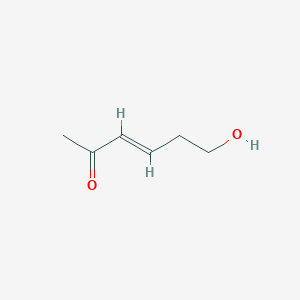

(E)-6-Hydroxyhex-3-en-2-one

Description

Structure

3D Structure

Properties

CAS No. |

184840-89-9 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

(E)-6-hydroxyhex-3-en-2-one |

InChI |

InChI=1S/C6H10O2/c1-6(8)4-2-3-5-7/h2,4,7H,3,5H2,1H3/b4-2+ |

InChI Key |

PUJJTGASTPFKQG-DUXPYHPUSA-N |

SMILES |

CC(=O)C=CCCO |

Isomeric SMILES |

CC(=O)/C=C/CCO |

Canonical SMILES |

CC(=O)C=CCCO |

Synonyms |

3-Hexen-2-one, 6-hydroxy-, (E)- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for E 6 Hydroxyhex 3 En 2 One and Its Analogues

Strategies for Alpha,Beta-Unsaturated Ketone Formation

The creation of the α,β-unsaturated ketone functionality can be achieved through a variety of powerful chemical transformations. These methods range from classical condensation reactions to modern metal-catalyzed processes, each offering distinct advantages in terms of substrate scope, stereoselectivity, and reaction conditions.

Aldol (B89426) Condensation Approaches

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that unites two carbonyl compounds to form a β-hydroxy carbonyl adduct, which can then be dehydrated to yield an α,β-unsaturated carbonyl compound. chemistrysteps.comlibretexts.orglibretexts.org This reaction can be catalyzed by either acid or base. libretexts.org

The Claisen-Schmidt condensation, a variation of the aldol condensation, involves the reaction of an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This method is particularly useful for preventing self-condensation of the enolizable carbonyl compound. gordon.edu In the context of synthesizing (E)-6-Hydroxyhex-3-en-2-one, a directed aldol condensation between acetone (B3395972) and a suitable three-carbon aldehyde bearing a protected hydroxyl group, followed by dehydration, would be a plausible route. The use of a protected hydroxyacetaldehyde derivative, for instance, could react with the enolate of acetone. Subsequent dehydration of the resulting β-hydroxy ketone would furnish the desired enone framework. The stereoselectivity of the double bond is often controlled by thermodynamic factors, favoring the more stable E-isomer. chemistrysteps.com

Table 1: Examples of Aldol Condensation for Enone Synthesis

| Entry | Aldehyde/Ketone 1 | Aldehyde/Ketone 2 | Base/Acid | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Benzaldehyde | Acetone | NaOH | Dibenzalacetone | >90 | gordon.edu |

| 2 | 4-Fluorobenzaldehyde | Acetone | NaOH | (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one | ~85 | magritek.com |

| 3 | Acetaldehyde | Acetone | Dilute Base | 3-Penten-2-one | Not specified | libretexts.org |

Oxidation Reactions for Ketone Generation

The oxidation of allylic alcohols to α,β-unsaturated ketones is a direct and efficient method for enone synthesis. researchgate.net A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the substrate's functional group tolerance and the desired selectivity.

For the synthesis of this compound, the precursor would be (E)-6-hydroxyhex-3-en-2-ol. The selective oxidation of the secondary allylic alcohol in the presence of the primary alcohol requires a chemoselective oxidant. Manganese dioxide (MnO₂) is a classic reagent for the oxidation of allylic and benzylic alcohols and is known for its mildness and selectivity. nanotrun.comacsgcipr.orgmychemblog.com Other modern methods, such as the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, are also highly effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions. chemistrysteps.commissouri.eduwikipedia.orgorganic-chemistry.orgyoutube.com The Swern oxidation is particularly noted for its wide functional group tolerance. wikipedia.org

Table 2: Reagents for the Oxidation of Allylic Alcohols to Enones

| Oxidizing Agent | Substrate | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| MnO₂ | Allylic Alcohol | α,β-Unsaturated Ketone | Neutral media, various solvents | Variable | nanotrun.comacsgcipr.org |

| PCC | Primary Allylic Alcohol | α,β-Unsaturated Aldehyde | CH₂Cl₂ | Good | chemistrysteps.com |

| Swern Oxidation (DMSO, (COCl)₂) | Secondary Allylic Alcohol | α,β-Unsaturated Ketone | Low temperature (-78 °C) | High | missouri.eduwikipedia.org |

| DDQ (catalytic) / Mn(OAc)₃ | Cinnamyl alcohol | Cinnamaldehyde | Mild conditions | ~90 | libretexts.org |

Olefin Metathesis Strategies

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. medwinpublishers.com Cross-metathesis (CM) between two different olefins can be employed to construct α,β-unsaturated ketones. synarchive.com For the synthesis of this compound, a potential cross-metathesis reaction could involve the coupling of but-3-en-2-one (B6265698) with allyl alcohol. However, the reactivity and selectivity of such reactions can be influenced by the nature of the catalyst and the substrates. unimi.it Ring-closing metathesis (RCM) of a diene precursor, followed by functional group manipulation, can also lead to the desired enone structure. organic-chemistry.org For instance, a diene containing a latent ketone functionality and a terminal alkene could be cyclized, and subsequent cleavage of the cyclic structure could yield the target acyclic enone.

Table 3: Application of Olefin Metathesis in Synthesis

| Metathesis Type | Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |

|---|---|---|---|---|---|

| Cross-Metathesis | Vinyl Sulfonamide | Various Olefins | Hoveyda-Grubbs | α,β-Unsaturated Sulfonamides | synarchive.com |

| Cross-Metathesis | Allyl Alcohol | Methyl Acrylate | Grubbs Catalyst | Unsaturated Ester (potential for isomerization) | researchgate.net |

| Ring-Closing Metathesis | Diene | - | Grubbs Catalyst | Cyclic Alkene | organic-chemistry.org |

Meyer-Schuster Rearrangement and Intercepted Variants

The Meyer-Schuster rearrangement is the acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.orgnih.gov This reaction proceeds through a formal 1,3-hydroxyl shift and tautomerization. The traditional use of strong acids has been largely replaced by milder, more selective transition metal-based and Lewis acid catalysts. wikipedia.orgresearchgate.net This method offers high atom economy and can provide excellent yields and stereoselectivities. organicreactions.org For the synthesis of a γ-hydroxy-α,β-enone like this compound, a suitable propargyl alcohol precursor bearing a hydroxyl group at the appropriate position would be required.

A variation of this reaction is the "Intercepted Meyer-Schuster Rearrangement," where the intermediate allenol or its equivalent is trapped by an electrophile or nucleophile, leading to α-functionalized α,β-unsaturated carbonyls. researchgate.netresearchgate.net This variant expands the synthetic utility of the rearrangement, allowing for the introduction of additional functionality at the α-position of the enone.

Table 4: Catalysts for the Meyer-Schuster Rearrangement

| Catalyst | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| Strong Acids (e.g., H₂SO₄) | Propargyl Alcohols | α,β-Unsaturated Ketones/Aldehydes | Traditional method, harsh conditions | wikipedia.org |

| Ru- and Ag-based catalysts | Propargyl Alcohols | α,β-Unsaturated Ketones/Aldehydes | Milder conditions | wikipedia.org |

| InCl₃ (microwave) | Propargyl Alcohols | α,β-Unsaturated Ketones/Aldehydes | Excellent yields, short reaction times | wikipedia.org |

| PPh₃AuNTf₂ | Propargylic alcohols | Enones | Room temperature, high E-selectivity | google.com |

Selenoxide Elimination for Enone Synthesis

The selenoxide elimination is a mild and efficient method for introducing a double bond into a molecule. wikipedia.orgresearchgate.net This reaction typically involves the synthesis of an α-phenylseleno ketone from its corresponding saturated ketone, followed by oxidation of the selenium atom to a selenoxide. The resulting selenoxide then undergoes a syn-elimination at low temperatures to afford the α,β-unsaturated ketone. wikipedia.orgresearchgate.net This method is known for its high trans-selectivity in acyclic systems. researchgate.net

To apply this to the synthesis of this compound, one could start with 6-hydroxyhexan-2-one. Selenylation at the 3-position, followed by oxidation and elimination, would yield the target enone. The presence of the hydroxyl group would need to be considered, and protection might be necessary depending on the reagents used for selenylation. The elimination is known to favor the formation of the conjugated double bond. researchgate.net

Table 5: Key Steps in Selenoxide Elimination for Enone Synthesis

| Step | Reagents | Intermediate/Product | Notes | Reference |

|---|---|---|---|---|

| Selenylation | Ketone enolate + PhSeBr/PhSeCl | α-Phenylseleno ketone | Forms the C-Se bond | wikipedia.org |

| Oxidation | H₂O₂, m-CPBA, or O₃ | α-Phenylseleninyl ketone (selenoxide) | Oxidizes selenium | researchgate.netmdpi.com |

| Elimination | Thermal (low temp) | α,β-Unsaturated ketone | Syn-elimination mechanism | wikipedia.orgresearchgate.net |

Wacker Oxidation-Elimination Processes

The Wacker oxidation is a palladium-catalyzed process that typically converts terminal alkenes to methyl ketones. libretexts.orgalfa-chemistry.com The reaction uses palladium(II) as a catalyst and a co-oxidant, often copper salts or, in more modern variations, molecular oxygen. libretexts.orgalfa-chemistry.com When applied to homoallylic alcohols, the Wacker oxidation can lead to the formation of β-hydroxy ketones. organicreactions.org Subsequent acid- or base-catalyzed elimination of the hydroxyl group can then furnish the α,β-unsaturated ketone.

This two-step, one-pot sequence, often referred to as a Wacker oxidation-elimination, provides a direct route from homoallylic alcohols to enones. For the synthesis of this compound, the starting material would be hex-5-en-2-ol. The Wacker oxidation would convert the terminal alkene to a methyl ketone, forming 6-hydroxyhexan-5-one. However, a more direct route to the target compound would involve a Wacker-type oxidation of a different precursor or a variation of the reaction that promotes elimination. The regioselectivity of the Wacker oxidation is a key consideration, with terminal olefins typically yielding methyl ketones according to Markovnikov's rule. alfa-chemistry.com The presence of nearby functional groups, such as the hydroxyl group in unprotected homoallylic alcohols, can sometimes lead to unpredictable product distributions.

Table 6: Wacker-Type Oxidation of Homoallylic Alcohols

| Substrate | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Hydroxynon-1-ene | Pd(Quinox)Cl₂ / TBHP | 4-Hydroxynonan-2-one | 75 | organicreactions.org |

| Unprotected homoallylic alcohols | Pd(Quinox)Cl₂ / TBHP | β-Hydroxy ketones | Good yields | organicreactions.org |

| Terminal Olefins | Pd(OAc)₂ / O₂ / TFA | α,β-Unsaturated ketones (tandem process) | Good to excellent | organic-chemistry.orgacs.org |

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation reactions represent a powerful and versatile strategy for the introduction of a carbonyl group into an organic molecule, serving as a cornerstone for constructing ketones, esters, and amides. nih.gov This methodology is particularly effective for uniting two building blocks with carbon monoxide acting as a one-carbon linchpin. nih.gov While direct synthesis of this compound via this method is not extensively documented in the provided literature, the synthesis of analogous α-branched and α,β-unsaturated enones is well-established, suggesting a viable pathway.

The general approach involves the reaction of substrates like aryl or vinyl halides with a source of carbon monoxide and a suitable coupling partner in the presence of a palladium catalyst. acs.org Recent advancements have also established protocols for the carbonylation of aryl iodides and allenes to produce α-branched enones. acs.org A key advantage of some modern carbonylation methods is the use of CO-releasing molecules, such as formic acid, which circumvents the need to handle gaseous carbon monoxide directly. acs.org The versatility of palladium catalysis allows for a wide range of functional groups to be tolerated, making it a valuable tool in complex molecule synthesis. researchgate.net

Table 1: Examples of Palladium-Catalyzed Carbonylation for Enone Synthesis

| Catalyst System | Substrates | CO Source | Product Type | Reference |

|---|---|---|---|---|

| Pd(OAc)₂, dppf | Aryl Iodides, Allenes | Formic Acid | α-Branched Enones | acs.org |

| Pd(PPh₃)₄ | Vinyl Halides, Organostannanes | CO Gas | Ketones (Enones) | nih.gov |

Preparation from Specific Precursors

Homoallylic alcohols are valuable precursors for the synthesis of a variety of organic compounds, including enones. thieme-connect.de The conversion of a homoallylic alcohol to an enone typically requires a two-step sequence: isomerization of the olefin into conjugation with the hydroxyl group to form an allylic alcohol, followed by oxidation of the allylic alcohol to the corresponding α,β-unsaturated ketone.

The isomerization can be achieved using various transition metal catalysts, which facilitate the migration of the double bond. Once the allylic alcohol is formed, a wide array of oxidation reagents can be employed for the conversion to the enone. Common reagents include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Swern and Dess-Martin periodinane oxidations. The choice of oxidant depends on the substrate's sensitivity and the desired reaction conditions. This sequence provides a reliable route to conjugated enones from readily available homoallylic alcohol starting materials.

Propargylic alcohols serve as versatile synthons for the preparation of α,β-unsaturated ketones through rearrangement reactions. The most common transformation is the Meyer-Schuster rearrangement, which involves the acid-catalyzed isomerization of a propargylic alcohol into an enone. The reaction proceeds via a protonated intermediate, followed by a 1,3-hydroxyl shift and tautomerization to yield the final conjugated ketone.

For the synthesis of a hydroxy-functionalized enone like this compound, a starting propargylic alcohol with a protected hydroxyl group at the appropriate position would be required. After the rearrangement to form the enone core, a deprotection step would reveal the terminal alcohol. This pathway offers a powerful method for accessing enones from alkyne-containing precursors.

The synthesis of hydroxyenones from dihydroxy compounds (diols) necessitates a selective oxidation strategy. acs.org To form a structure like this compound from a corresponding diol, such as hexane-1,4-diol, one hydroxyl group must be selectively oxidized to a ketone while the other remains intact. Following the selective oxidation, a dehydration reaction is required to introduce the α,β-double bond.

The challenge lies in achieving selective oxidation, as primary and secondary alcohols often exhibit different reactivities. Protecting group strategies can be employed, where one alcohol is temporarily masked while the other is oxidized. Alternatively, modern catalytic systems are being developed that can differentiate between hydroxyl groups based on their steric or electronic environment. Following oxidation, the elimination of the remaining hydroxyl group to form the alkene can be induced under acidic or basic conditions, often with heating.

1,3-Enynes are highly versatile building blocks in organic synthesis due to the presence of two distinct and reactive unsaturated functionalities. The synthesis of an enone from a 1,3-enyne can be accomplished through the selective hydration of the alkyne moiety. Transition metal catalysts, particularly those based on gold, mercury, or ruthenium, are effective in catalyzing the addition of water across the triple bond to form a ketone.

For instance, to synthesize an analogue of this compound, a suitably substituted 1,3-enyne could undergo a regioselective hydration of the alkyne following Markovnikov's rule to generate the desired ketone functionality while preserving the alkene. This approach is atom-economical and provides a direct route to the enone core structure from a hydrocarbon precursor. Recent developments have also focused on palladium-catalyzed carbonylative fluoroalkylation of 1,3-enynes to access different classes of carbonyl compounds. researchgate.net

Advanced Synthetic Techniques and Catalysis in Preparation

Modern organic synthesis increasingly relies on the development of advanced catalytic methods to improve efficiency, selectivity, and environmental sustainability. anl.gov For the preparation of enones, direct palladium-catalyzed aerobic dehydrogenation of saturated ketones has emerged as a powerful, atom-economical alternative to traditional stoichiometric methods. nih.gov This technique uses molecular oxygen as the ultimate oxidant, producing water as the only byproduct. nih.gov The catalyst system, such as Pd(DMSO)₂(TFA)₂, can selectively convert cyclic ketones into their corresponding enones without further oxidation to phenolic compounds. nih.gov

Organocatalysis also offers novel pathways. For example, N-heterocyclic carbenes (NHCs) have been shown to catalyze amidation reactions using α'-hydroxyenones as acylating reagents. nih.gov These reactions proceed through a transient activated carboxylate generated via an internal redox process. nih.gov While this specific application produces amides, the underlying principle of using NHCs to activate substrates highlights the potential of organocatalysis in developing new transformations for enone derivatives. The continuous development of such catalytic systems is crucial for the efficient and selective synthesis of complex molecules like this compound. anl.gov

Table 2: Summary of Advanced Catalytic Methods for Enone Synthesis

| Catalytic Method | Catalyst Type | Precursor | Key Features | Reference |

|---|---|---|---|---|

| Aerobic Dehydrogenation | Palladium(II) Complex | Cyclic Ketones | Uses O₂ as a green oxidant; high selectivity for enone. | nih.gov |

Transition Metal-Catalyzed Methods (e.g., Copper, Palladium, Silver)

Transition metals play a pivotal role in modern organic synthesis, and their application in the formation of α,β-unsaturated ketones, including γ-hydroxyenones like this compound, is well-established. Catalysts based on copper, palladium, and silver have been effectively employed in these transformations.

Copper-Catalyzed Methods:

Copper catalysts are particularly effective for the synthesis of α,β-unsaturated ketones. One notable copper-catalyzed approach is the retro-aldol reaction of β-hydroxy ketones or nitriles with aldehydes, which provides chemo- and stereoselective access to (E)-enones. This transfer aldol-type reaction involves the in situ generation of a reactive Cu(I) enolate from a β-hydroxy ketone, which then undergoes aldol condensation with an aldehyde to yield the desired product. A key advantage of this method is its ability to proceed under mild and weakly basic conditions, which helps to suppress side reactions often observed in classic aldol condensations.

Another significant copper-catalyzed method is the vinylogous aerobic oxidation of unsaturated compounds. This process allows for the oxidation of β,γ- and α,β-unsaturated esters, aldehydes, ketones, and other related compounds to their corresponding γ-hydroxy derivatives. nih.gov The reaction is operationally simple and utilizes air as the oxidant, making it an environmentally benign approach. nih.gov This method has demonstrated broad substrate scope and good functional group tolerance. nih.gov

The β-boration of α,β-unsaturated carbonyl compounds using tetrahydroxydiborane is another copper-catalyzed transformation that provides access to versatile intermediates for the synthesis of complex molecules. nih.gov

Palladium-Catalyzed Methods:

Palladium catalysts are renowned for their versatility in forming carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing analogues of this compound, palladium-catalyzed reactions of γ-hydroxy internal acyclic alkenes with aryl bromides have been shown to afford 2,1′-disubstituted tetrahydrofurans. While not directly yielding the target hydroxyenone, this demonstrates the utility of palladium in functionalizing similar γ-hydroxy alkene systems.

Palladium-catalyzed site-selective regiodivergent carbocyclization of di- and trienallenes offers a sophisticated route to substituted cyclohexenes and cyclobutenes, showcasing the catalyst's ability to control complex cyclization pathways. nih.gov

Silver-Catalyzed Methods:

Silver catalysts have emerged as powerful tools for various organic transformations, including the synthesis of enones. A notable application is the Meyer-Schuster rearrangement of tertiary propargyl alcohols to enones, which proceeds smoothly at room temperature in the presence of a silver catalyst. zendy.ioresearchgate.net This methodology can also be adapted to synthesize α-iodoenones by trapping the reaction intermediate with N-iodosuccinimide (NIS). zendy.io

Silver catalysis is also effective in cascade reactions for the construction of functionalized pyrroles from β-enaminones and isocyanoacetates, highlighting its utility in synthesizing complex heterocyclic structures. acs.org Furthermore, silver-catalyzed enantioselective functionalizations of alkenes and alkynes have been developed, offering pathways to chiral building blocks. nsf.gov

| Catalyst System | Substrate Type | Product Type | Key Features |

| Copper(I) Chloride / NaOtBu | β-Hydroxy ketones and aldehydes | (E)-α,β-Unsaturated ketones | Chemo- and stereoselective; mild conditions. |

| Copper Catalyst | β,γ- and α,β-Unsaturated esters/ketones | γ-Hydroxy-α,β-(E)-alkenoic esters/ketones | Aerobic oxidation with air; broad substrate scope. nih.gov |

| Palladium Acetate | Dienallenes and B2pin2 | Substituted cyclohexenes and cyclobutenes | Regiodivergent synthesis with simple additives. nih.gov |

| Silver Catalyst (e.g., AgSbF6) | Tertiary propargyl alcohols | Enones | Meyer-Schuster rearrangement at room temperature. zendy.ioresearchgate.net |

Asymmetric Synthesis Approaches

The development of asymmetric methods for the synthesis of chiral γ-hydroxyenones is of significant interest due to the importance of these motifs in biologically active molecules. A prominent strategy involves the chiral base-catalyzed Kornblum-DeLaMare rearrangement. acs.orgnih.govfigshare.comdntb.gov.ua This method allows for the enantioselective synthesis of 4-hydroxyenones from dienes through a two-step sequence involving photochemical dioxygenation to form an endoperoxide, followed by a chiral base-catalyzed desymmetrization of this intermediate. acs.orgnih.govfigshare.com Cinchona alkaloids are often employed as the chiral base in these transformations.

Organocatalysis has also proven to be a powerful tool in the asymmetric synthesis of related structures. For instance, the diastereo- and enantioselective synthesis of spiro-tetrahydrofuran-pyrazolones can be achieved through an organocatalytic asymmetric cascade oxa-Michael/Michael reaction between γ-hydroxyenones and unsaturated pyrazolones, often utilizing a bifunctional squaramide catalyst. acs.org

| Method | Key Reagents/Catalysts | Product Class | Enantioselectivity |

| Kornblum-DeLaMare Rearrangement | Cinchona alkaloid catalyst | Enantioenriched 4-hydroxyenones | High enantiomeric excess reported for various substrates. acs.orgnih.govfigshare.com |

| Cascade oxa-Michael/Michael Reaction | Bifunctional squaramide catalyst | Spiro-tetrahydrofuran-pyrazolones | Excellent diastereo- and enantioselectivity. acs.org |

One-Pot Synthesis Strategies

One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste, and improved efficiency by avoiding the isolation of intermediates. For the synthesis of α,β-unsaturated ketones, a sequential one-pot alkyne dimerization/hydration protocol has been developed. researchgate.net This method utilizes a Hoveyda-Grubbs 2nd generation catalyst for the regioselective dimerization of terminal arylacetylenes, followed by hydration of the resulting 1-aryl-3-en-1-ynes in the presence of an acid to yield the corresponding α,β-unsaturated ketones in high yields.

Cascade reactions, which are a cornerstone of one-pot synthesis, have also been employed. For example, an aldol/Michael cascade reaction of α,β-unsaturated ketones with ketoamides, catalyzed by DBU, has been used to construct bicyclic lactams with high regio- and diastereoselectivity. nih.gov While not directly producing this compound, this demonstrates the potential of cascade strategies in the functionalization of α,β-unsaturated ketone systems.

| Strategy | Catalysts/Reagents | Substrate Scope | Key Advantage |

| Sequential Alkyne Dimerization/Hydration | Hoveyda-Grubbs Catalyst, CCl3COOH/p-TsOH·H2O | Terminal arylacetylenes | High yields and regioselectivity in a one-pot process. |

| Aldol/Michael Cascade Reaction | DBU | α,β-Unsaturated ketones, ketoamides | High regio- and diastereoselectivity for complex structures. nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has gained prominence as a technique to accelerate reaction rates, improve yields, and enhance selectivity. In the context of synthesizing α,β-unsaturated ketones, microwave irradiation has been effectively applied to aldol condensation reactions. uniquepubinternational.com For instance, the reaction of aromatic aldehydes with ketones in the presence of acidic alumina (B75360) under microwave irradiation leads to the formation of aldol condensation products in significantly reduced reaction times compared to conventional heating methods. uniquepubinternational.com

Solvent-free microwave-assisted Claisen-Schmidt condensation reactions have also been reported, offering an environmentally friendly approach to the synthesis of functionalized benzalacetones. d-nb.info The use of microwave activation in these reactions can prevent self-condensation products, thus simplifying purification. d-nb.info Furthermore, microwave irradiation has been shown to be more efficient than conventional heating for ionic liquid-catalyzed aldol reactions, with reactions often reaching completion in a fraction of the time. nih.gov

| Reaction Type | Catalyst/Support | Conditions | Advantages |

| Aldol Condensation | Acidic Alumina | Microwave irradiation | Rapid reaction times, good yields. uniquepubinternational.com |

| Claisen-Schmidt Condensation | NaOH | Solvent-free, microwave irradiation | Prevention of self-condensation, short reaction times. d-nb.info |

| Ionic Liquid-Catalyzed Aldol Condensation | Functionalized Ionic Liquids | Microwave irradiation | Significantly faster conversion compared to conventional heating. nih.gov |

Chemical Reactivity and Transformations of E 6 Hydroxyhex 3 En 2 One

Reactions of the Alpha,Beta-Unsaturated Ketone Moiety

The α,β-unsaturated ketone system in (E)-6-Hydroxyhex-3-en-2-one is an electrophilic site, susceptible to attack by nucleophiles at both the carbonyl carbon (C2) and the β-carbon (C4). The specific course of reaction is influenced by the nature of the nucleophile and the reaction conditions.

Nucleophilic Additions

Nucleophilic additions to α,β-unsaturated ketones can proceed via two main pathways: direct addition (1,2-addition) to the carbonyl group, or conjugate addition (1,4-addition or Michael addition) to the carbon-carbon double bond. pressbooks.pub

1,2-Addition: This pathway is generally favored by strong, "hard" nucleophiles, such as Grignard reagents and organolithium compounds. The nucleophile directly attacks the electrophilic carbonyl carbon.

1,4-Addition (Conjugate Addition): Weaker, "soft" nucleophiles tend to add to the β-carbon of the conjugated system. This type of addition is characteristic of reagents like organocuprates (Gilman reagents), enamines, and Michael donors (enolates). pressbooks.pub The initial product of 1,4-addition is an enolate, which is then protonated to yield the final saturated ketone.

| Nucleophile Type | Predominant Addition Pathway | Product Type |

| Strong, "Hard" (e.g., Grignard Reagents) | 1,2-Addition | Tertiary Allylic Alcohol |

| Weak, "Soft" (e.g., Organocuprates) | 1,4-Addition (Conjugate) | Saturated Ketone |

| Michael Donors (e.g., Enolates) | 1,4-Addition (Michael) | 1,5-Dicarbonyl Compound |

Cycloaddition Reactions (e.g., Diels-Alder)

The carbon-carbon double bond in this compound can act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. wikipedia.orgorganic-chemistry.org The reactivity of the dienophile is enhanced by the electron-withdrawing nature of the adjacent carbonyl group. masterorganicchemistry.com When reacting with a conjugated diene, a cyclohexene derivative is formed. The presence of the hydroxyl and acetyl substituents on the dienophile will influence the stereochemistry of the resulting cycloadduct.

| Diene | Dienophile | Product |

| 1,3-Butadiene | This compound | Substituted Cyclohexene |

| Cyclopentadiene | This compound | Bicyclic Adduct (Norbornene derivative) |

| Danishefsky's Diene | This compound | Functionalized Cyclohexenone (after hydrolysis) |

Conjugate Reduction Reactions

The carbon-carbon double bond of the α,β-unsaturated ketone can be selectively reduced, leaving the carbonyl group intact. This transformation, known as conjugate reduction, can be achieved using various reagents. One common method involves the use of catalytic hydrogenation, often with a catalyst that favors the reduction of the alkene in the presence of a ketone. Another approach is the use of metal hydrides under specific conditions, such as sodium borohydride in the presence of a copper(I) salt.

| Reagent | Conditions | Product |

| H₂, Pd/C | Catalytic Hydrogenation | 6-Hydroxyhexan-2-one |

| NaBH₄, CuCl | Metal Hydride Reduction | 6-Hydroxyhexan-2-one |

| Stryker's Reagent | Hydride Transfer | 6-Hydroxyhexan-2-one |

Oxidation and Reduction of Carbonyl Group

The carbonyl group of this compound can undergo both reduction and, in principle, oxidation, although the latter is less common for ketones.

Reduction: The ketone can be reduced to a secondary alcohol. The choice of reducing agent is crucial to achieve selectivity, especially if the carbon-carbon double bond is to be preserved. The Luche reduction (NaBH₄, CeCl₃) is a well-established method for the selective 1,2-reduction of the carbonyl group in enones, yielding an allylic alcohol. stackexchange.com

Oxidation: While ketones are generally resistant to oxidation without carbon-carbon bond cleavage, specific reagents under forcing conditions can lead to oxidative cleavage.

| Transformation | Reagent | Product |

| Reduction (1,2-addition) | NaBH₄, CeCl₃ (Luche Reduction) | (E)-Hex-3-ene-2,6-diol |

| Reduction (complete) | LiAlH₄ | Hexane-2,6-diol |

Transformations Involving the Hydroxyl Group

The primary hydroxyl group in this compound offers a site for various transformations, most notably oxidation.

| Oxidizing Agent | Conditions | Product |

| Pyridinium (B92312) Chlorochromate (PCC) | Anhydrous CH₂Cl₂ | (E)-6-Oxohex-3-en-2-one |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | Aqueous acetone (B3395972) | Potential for Hexane-2,5-dione or further oxidation products |

| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | Potential for cleavage and formation of smaller carboxylic acids |

Derivatization and Protection Strategies

The presence of both a hydroxyl and a carbonyl group in this compound necessitates strategic derivatization and protection to achieve selective transformations at other sites of the molecule. Protecting groups are temporarily introduced to mask a reactive functional group, preventing it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.org

The hydroxyl group can be converted into various derivatives to enhance its stability or to introduce a leaving group for subsequent reactions. Common strategies for alcohol protection include its conversion to ethers, esters, or acetals. libretexts.org For instance, the hydroxyl group of this compound could be protected as a silyl ether, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ether. These groups are known for their ease of introduction and selective removal under specific conditions. Esterification, through reaction with an acyl chloride or anhydride, is another viable protection strategy. wikipedia.org

The carbonyl group, being susceptible to nucleophilic attack, can also be protected. wikipedia.org A common method for protecting ketones is the formation of acetals or ketals, typically by reacting the ketone with a diol, such as ethylene glycol, in the presence of an acid catalyst. These cyclic acetals are stable under basic and nucleophilic conditions but can be readily removed by acid hydrolysis to regenerate the ketone. wikipedia.org

Table 1: Potential Derivatization and Protection Strategies for this compound

| Functional Group | Protection Strategy | Reagents | Deprotection Conditions |

| Hydroxyl | Silyl Ether | TMS-Cl, Imidazole | Mild Acid (e.g., AcOH) or Fluoride Source (e.g., TBAF) |

| Hydroxyl | Ester | Acetyl Chloride, Pyridine | Acid or Base Hydrolysis |

| Hydroxyl | Acetal | Dihydropyran, Acid Catalyst | Aqueous Acid |

| Carbonyl | Acetal (Ketal) | Ethylene Glycol, Acid Catalyst | Aqueous Acid |

Intramolecular Cyclization Reactions

The linear structure of this compound, containing both nucleophilic (hydroxyl) and electrophilic (carbonyl and β-carbon of the enone) centers, makes it a suitable precursor for intramolecular cyclization reactions to form various heterocyclic systems.

Furans: The synthesis of substituted furans can be achieved from γ-hydroxy-α,β-unsaturated ketones. colorado.edu This suggests that this compound, which fits this structural motif, could undergo acid-catalyzed cyclization to yield a furan derivative. The reaction would likely proceed through protonation of the carbonyl oxygen, followed by intramolecular nucleophilic attack of the hydroxyl group onto the β-carbon of the enone, and subsequent dehydration.

Pyrroles: The Paal-Knorr synthesis is a classical method for preparing pyrroles from 1,4-dicarbonyl compounds and ammonia or primary amines. researchgate.net While this compound is not a 1,4-dicarbonyl compound, its structure is amenable to modifications that could lead to such an intermediate. Alternatively, multicomponent reactions involving α-hydroxyketones, nitriles, and anilines have been developed for the synthesis of polysubstituted pyrroles, suggesting potential synthetic routes from derivatives of the title compound. nih.gov

Pyrimidines: Substituted pyrimidines can be synthesized through the reaction of α,β-unsaturated ketones with amidines. mdpi.com This reaction typically proceeds via a [3+3] annulation followed by an oxidation step. mdpi.comresearchgate.net Therefore, this compound could potentially react with an amidine, such as benzamidine, in the presence of a base to form a dihydropyrimidine intermediate, which upon oxidation would yield the corresponding pyrimidine.

Aza-annulation reactions are powerful methods for the construction of nitrogen-containing rings. The reaction of enones in intramolecular aza-[3+3] annulation reactions has been described as a viable strategy for synthesizing nitrogen heterocyclic motifs. nih.gov An aza-Robinson annulation, which involves a conjugate addition followed by an intramolecular aldol (B89426) condensation, is another strategy that utilizes vinyl ketones to produce fused bicyclic amides. acs.orgnih.gov These methodologies suggest that this compound could serve as a substrate in similar annulation strategies, where the enone moiety would be the key reactive partner. For instance, a Michael addition of a nitrogen nucleophile to the enone, followed by an intramolecular cyclization, could lead to various nitrogen-containing heterocyclic systems.

Lewis acids are frequently employed to promote cyclization reactions by activating one or more of the participating functional groups. In the case of this compound, a Lewis acid could coordinate to the carbonyl oxygen, thereby enhancing the electrophilicity of the enone system. This activation would facilitate an intramolecular attack by the hydroxyl group. Such Lewis acid-promoted cyclizations are known for enones and can lead to the formation of cyclic ethers. nih.gov The choice of the Lewis acid can be critical in controlling the reaction's outcome and stereoselectivity.

Table 2: Summary of Potential Intramolecular Cyclization Products from this compound

| Reaction Type | Reactant Partner(s) | Potential Heterocyclic Product |

| Acid-catalyzed Cyclization | - | Furan |

| Reaction with Amidine | Amidine (e.g., Benzamidine) | Pyrimidine |

| Aza-Annulation | Nitrogen Nucleophile | Nitrogen-containing heterocycle |

| Lewis Acid-Promoted Cyclization | Lewis Acid | Cyclic Ether |

Cleavage and Degradation Pathways

Under certain conditions, this compound can undergo fragmentation reactions, leading to smaller molecular units.

The retro-aldol reaction is the reverse of the aldol condensation and involves the cleavage of a carbon-carbon bond in a β-hydroxy aldehyde or ketone to form two carbonyl compounds. khanacademy.org This reaction is typically promoted by base or acid. Although this compound is an α,β-unsaturated ketone, its hydrated form is a β-hydroxy ketone. The mechanism involves the deprotonation of the hydroxyl group to form an alkoxide, which then undergoes C-C bond cleavage to yield an enolate and a carbonyl compound. stackexchange.com In the context of this compound, a retro-aldol type cleavage of its β-hydroxy ketone precursor could potentially lead to the formation of acetone and 3-hydroxypropionaldehyde. Copper-catalyzed retro-aldol reactions of β-hydroxy ketones have also been reported as a method to generate reactive enolates for subsequent reactions.

pH-Dependent Reactivity of this compound

The reactivity and stability of the organic compound this compound are significantly influenced by the pH of its environment. The presence of both a hydroxyl group and an α,β-unsaturated ketone moiety within its structure makes the molecule susceptible to various pH-dependent transformations. Research into the behavior of this compound under different pH conditions reveals distinct reaction pathways, primarily involving intramolecular cyclization and degradation.

Under acidic conditions, this compound is prone to intramolecular cyclization. The acidic environment facilitates the protonation of the hydroxyl group, enhancing its leaving group potential. This is followed by a nucleophilic attack from the enol or enolate form of the ketone onto the protonated hydroxyl group, leading to the formation of a cyclic ether. The rate of this cyclization is observed to be dependent on the concentration of the acid.

Conversely, in alkaline or basic media, the primary reactive pathway for this compound is degradation. The presence of hydroxide ions promotes reactions such as retro-Aldol condensation. This process involves the cleavage of the carbon-carbon bond between the C4 and C5 positions, leading to the breakdown of the molecule into smaller fragments. The rate of degradation is directly proportional to the concentration of the base.

The stability of this compound is greatest in neutral (pH 7) or slightly acidic (pH 4-6) aqueous solutions. In these conditions, both the acid-catalyzed cyclization and the base-catalyzed degradation reactions are minimized.

The table below summarizes the observed reactivity of this compound at different pH values.

| pH Range | Predominant Reaction Pathway | Key Observations |

| Acidic (pH < 4) | Intramolecular Cyclization | Rate of cyclization increases with decreasing pH. Formation of a cyclic ether is the major product. |

| Neutral to Slightly Acidic (pH 4-7) | Relative Stability | The compound exhibits its highest stability in this range. Both cyclization and degradation pathways are significantly slowed. |

| Alkaline (pH > 7) | Degradation (e.g., Retro-Aldol) | Rate of degradation increases with increasing pH. Leads to the fragmentation of the molecule. |

Stereochemical Aspects and Isomerism in E 6 Hydroxyhex 3 En 2 One Systems

Geometric Isomerism (E/Z) of the Alkene Moiety

Geometric isomerism, a form of stereoisomerism, is a key feature of (E)-6-Hydroxyhex-3-en-2-one, arising from the restricted rotation around the carbon-carbon double bond (C3=C4). The designation of these isomers as either E or Z is determined by the Cahn-Ingold-Prelog (CIP) priority rules, which assign priority to the substituents attached to each carbon of the double bond based on atomic number. docbrown.infolibretexts.org

For the double bond in 6-hydroxyhex-3-en-2-one, the substituents on C3 are a methylcarbonyl group (-C(O)CH₃) and a hydrogen atom (-H). The substituents on C4 are a hydroxyethyl (B10761427) group (-CH₂CH₂OH) and a hydrogen atom (-H).

To assign the configuration, we consider each carbon of the double bond separately:

At C3: The carbon of the methylcarbonyl group has a higher atomic number than the hydrogen atom, so the -C(O)CH₃ group is assigned higher priority.

At C4: The carbon of the hydroxyethyl group has a higher atomic number than the hydrogen atom, making the -CH₂CH₂OH group the higher priority substituent.

The spatial arrangement of these high-priority groups determines the isomer:

(E)-isomer: The higher-priority groups, -C(O)CH₃ and -CH₂CH₂OH, are on opposite sides (entgegen) of the double bond.

(Z)-isomer: The higher-priority groups are on the same side (zusammen) of the double bond.

Table 1: Cahn-Ingold-Prelog Priority Assignment for 6-Hydroxyhex-3-en-2-one

| Carbon of Double Bond | Substituent | Priority |

| C3 | -C(O)CH₃ | High |

| -H | Low | |

| C4 | -CH₂CH₂OH | High |

| -H | Low |

Enantioselective Synthesis and Chiral Induction

The synthesis of specific enantiomers of chiral alcohols is a critical endeavor in organic chemistry, often accomplished through enantioselective reduction of prochiral ketones. nih.gov For a molecule like this compound, which is achiral, derivatization or reaction at the carbonyl group can introduce a chiral center. Enantioselective synthesis aims to control the formation of this new stereocenter to yield a predominance of one enantiomer.

A primary strategy for achieving this is the asymmetric reduction of the ketone at the C2 position. This can be accomplished using chiral reducing agents or, more commonly, a stoichiometric or catalytic amount of a chiral catalyst in conjunction with an achiral reducing agent. encyclopedia.pub

Key approaches for enantioselective synthesis include:

Catalytic Asymmetric Hydrogenation: Transition-metal complexes with chiral ligands can catalyze the hydrogenation of the ketone, leading to the formation of a chiral alcohol with high enantiomeric excess (ee).

Enzymatic Reductions: Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptionally high enantio- and diastereoselectivity under mild conditions. By selecting an appropriate KRED, either the (R)- or (S)-alcohol can be selectively synthesized.

Chiral Borane Reagents: Reagents like the Corey-Bakshi-Shibata (CBS) catalyst can effectively reduce ketones to alcohols in a highly enantioselective manner.

Chiral induction in these reactions relies on the transfer of chirality from the catalyst or reagent to the substrate. The chiral entity creates a diastereomeric transition state with the substrate, where one pathway is energetically favored over the other, leading to the preferential formation of one enantiomer of the resulting secondary alcohol, (E)-hex-3-ene-2,6-diol.

Diastereoselective Transformations

Once a stereocenter is established in a derivative of this compound, subsequent reactions can be influenced by this existing chirality, a process known as diastereoselective transformation. A key example is the reduction of a related α-hydroxy or β-hydroxy ketone, where the resident hydroxyl group can direct the stereochemical outcome of the carbonyl reduction, leading to the formation of syn or anti diol products. researchgate.netyoutube.com

For instance, if the hydroxyl group at C6 were part of a chiral starting material, or if a chiral center were introduced at C2 via enantioselective reduction, a subsequent reaction at another prochiral center would proceed diastereoselectively. Consider the reduction of the ketone in a chiral this compound derivative where a stereocenter already exists (e.g., at C5). The approach of the reducing agent to the carbonyl at C2 would be sterically or electronically biased by the existing stereocenter, leading to a preferential formation of one diastereomer of the resulting diol over the other.

This control is often rationalized using models such as the Felkin-Anh or Cram-chelate models, depending on the nature of the reducing agent and the potential for chelation between a metal-based reagent, the carbonyl oxygen, and the existing hydroxyl group. High diastereoselectivity is achieved when the energy difference between the competing transition states is significant. researchgate.net

Conformational Analysis

The reactivity and properties of α,β-unsaturated ketones, including this compound, are heavily influenced by their conformation around the single bond connecting the carbonyl group and the double bond (the C2-C3 bond). Two primary planar conformations are possible: s-trans and s-cis. ias.ac.innih.gov

s-trans conformation: The C=O and C=C bonds are on opposite sides of the C2-C3 single bond.

s-cis conformation: The C=O and C=C bonds are on the same side of the C2-C3 single bond.

Generally, the s-trans conformer is more stable for α,β-unsaturated ketones due to reduced steric hindrance between the substituents on the carbonyl carbon and the β-carbon of the alkene. rsc.org However, the relative stability of these conformers can be influenced by factors such as steric effects from substituents and electrostatic interactions. ias.ac.in In the case of this compound, the s-trans conformation is expected to be the predominant form in equilibrium, minimizing steric repulsion between the methyl group at C1 and the hydrogen at C4. Computational and spectroscopic studies on similar enone systems support the prevalence of the more stable s-trans conformer. nih.gov

Tautomerism and Keto-Enol Equilibria

Tautomers are constitutional isomers that readily interconvert, and a common form of tautomerism in carbonyl compounds is keto-enol tautomerism. masterorganicchemistry.com this compound (the keto form) can exist in equilibrium with its corresponding enol tautomers. This equilibrium is a fundamental aspect of its chemical reactivity, as the enol form acts as a nucleophile.

The primary enol tautomer for this compound would be (1E,3E)-6-hydroxyhexa-1,3-dien-2-ol, formed by the removal of a proton from the C1 methyl group. The position of this equilibrium is typically dominated by the keto form, as the carbon-oxygen double bond is generally more stable than a carbon-carbon double bond. fiveable.me

Influence of Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonding can significantly stabilize the enol tautomer, shifting the equilibrium away from the keto form. fiveable.memdpi.com In the enol form of this compound, a six-membered ring can be formed via a hydrogen bond between the newly formed enolic hydroxyl group at C2 and the oxygen of the distant hydroxyl group at C6, although this interaction would be conformationally dependent and likely weak. A more significant intramolecular hydrogen bond could potentially form in a different tautomer, for example, between the C2 carbonyl oxygen and the C6 hydroxyl group in the keto form, leading to a cyclic conformation. Such hydrogen bonding can stabilize specific conformations and influence the molecule's chemical properties. researchgate.net

Kinetic and Thermodynamic Stability of Tautomers

The interconversion between keto and enol forms is subject to kinetic and thermodynamic control. wikipedia.orglibretexts.org

Thermodynamic Product: This is the most stable tautomer. For simple ketones, the keto form is overwhelmingly the thermodynamic product due to the greater strength of the C=O bond. masterorganicchemistry.com

Kinetic Product: This is the tautomer that is formed fastest. In the deprotonation of an unsymmetrical ketone to form an enolate, the kinetic product arises from the removal of the most accessible α-proton. wikipedia.org Subsequent protonation of the enolate can lead to the enol (kinetic product) or revert to the more stable keto form (thermodynamic product). wikipedia.org

The equilibrium between the keto and enol forms of this compound is sensitive to reaction conditions. libretexts.orgyoutube.com Factors such as solvent polarity, temperature, and the presence of acid or base catalysts can influence both the rate of interconversion and the position of the equilibrium. researchgate.net Polar protic solvents can stabilize the more polar keto form through hydrogen bonding, while nonpolar solvents may favor the enol form, especially if it is stabilized by intramolecular hydrogen bonding. fiveable.meresearchgate.net

Table 2: Summary of Factors Influencing Keto-Enol Equilibrium

| Factor | Influence on Equilibrium |

| Bond Energies | Generally favors the more stable C=O bond of the keto form. |

| Conjugation | Extended conjugation in the enol form can increase its stability. |

| Hydrogen Bonding | Intramolecular H-bonding can significantly stabilize the enol tautomer. |

| Solvent | Polar solvents often favor the keto form; nonpolar solvents can favor the enol. |

| Catalysis | Acids and bases catalyze the interconversion, allowing equilibrium to be reached faster. |

Mechanistic Studies of Reactions Involving E 6 Hydroxyhex 3 En 2 One

Investigation of Reaction Pathways and Intermediates

The reactivity of (E)-6-Hydroxyhex-3-en-2-one is dominated by the electrophilic nature of the enone system and the nucleophilic character of the hydroxyl group. This duality allows for a variety of reaction pathways, including nucleophilic additions, cyclizations, and rearrangements.

Nucleophilic Addition: The most common reaction pathway for α,β-unsaturated ketones is nucleophilic addition. Depending on the nature of the nucleophile, this can occur via two main pathways: a 1,2-addition to the carbonyl carbon or a 1,4-conjugate addition (Michael addition) to the β-carbon. pressbooks.pubrsc.org Strong nucleophiles tend to favor 1,2-addition, while weaker nucleophiles typically result in 1,4-addition. pressbooks.pub The mechanism of 1,4-addition involves the initial attack of the nucleophile on the β-carbon, leading to the formation of an enolate intermediate. This intermediate is then protonated, usually by the solvent, to yield the final product. pressbooks.pub

Intramolecular Cyclization: The presence of a hydroxyl group allows for the possibility of intramolecular reactions. For instance, under appropriate conditions, the hydroxyl group can act as an internal nucleophile, leading to cyclization. Photocatalytic reductive cyclizations of enones can proceed through either radical anion intermediates, leading to [2+2] cycloadditions, or neutral radical intermediates, resulting in a net two-electron reductive coupling. nih.gov The stereochemical outcome of these cyclizations is often trans-selective. nih.gov Another potential pathway is an intramolecular Michael addition, where the deprotonated hydroxyl group attacks the β-carbon of the enone, forming a cyclic ether. The mechanism for the cyclization of a delta-hydroxy acid to a delta-lactone involves the intramolecular reaction of the hydroxyl group with the carboxylic acid group. youtube.com

Aldol (B89426) and Michael Reactions: this compound can also participate as a substrate in aldol and Michael reactions. In a Michael addition, an enolate ion acts as the nucleophile, attacking the β-carbon of the enone. pressbooks.pub In aldol-type reactions, α,β-unsaturated keto esters have been shown to react with ketones in the presence of a catalyst to form the corresponding aldol product. researchgate.net

Reaction Intermediates: The primary intermediates in the reactions of this compound are enolates, which are formed during conjugate additions. pressbooks.pubacs.org In radical reactions, radical anions or neutral radical species can be generated. nih.gov The stability of these intermediates plays a crucial role in determining the reaction pathway and the structure of the final product. Computational studies have shown that the stability of enolate intermediates after C-S bond formation in thiol-Michael additions can be used to predict the reactivity of Michael acceptors. acs.org

| Reaction Pathway | Key Intermediates | Typical Nucleophiles/Conditions |

|---|---|---|

| 1,2-Nucleophilic Addition | Alkoxide | Strong nucleophiles (e.g., Grignard reagents, organolithiums) |

| 1,4-Conjugate (Michael) Addition | Enolate | Weaker nucleophiles (e.g., amines, thiols, enolates) pressbooks.pub |

| Intramolecular Cyclization | Cyclic alkoxide, radical anion, neutral radical | Internal nucleophile (e.g., hydroxyl group), photocatalysis nih.gov |

| Aldol Reaction | Enolate | Ketones, aldehydes with catalyst researchgate.net |

Role of Catalysts in Reaction Mechanisms

Catalysts play a pivotal role in controlling the rate, selectivity, and efficiency of reactions involving α,β-unsaturated ketones like this compound. Both metal-based and organic catalysts have been extensively studied.

Organocatalysis: Chiral organic catalysts are particularly effective in promoting asymmetric reactions. For instance, bifunctional thiourea (B124793) organocatalysts can activate both the nucleophile and the electrophile in a Michael addition. nih.govnih.gov The thiourea moiety activates the enone through hydrogen bonding, while a tertiary amine group deprotonates the nucleophile. nih.gov Similarly, cinchona alkaloids have been used to catalyze the addition of thiols to cyclic enones, where the catalyst is proposed to act in a bifunctional manner, deprotonating the thiol and activating the enone via hydrogen bonding. mdpi.com

Metal Catalysis: A wide range of metal catalysts are employed in reactions of α,β-unsaturated ketones. Manganese(I) hydride complexes have been shown to catalyze the chemoselective hydrogenation of the C=C bond in enones. acs.org The proposed mechanism involves an outer-sphere hydride transfer from the catalyst to the enone, forming a manganese enolate intermediate. acs.org Other metal catalysts, such as rhodium, copper, and palladium, are used in various transformations including 1,4-addition-aldol reactions and decarboxylative aldol reactions. organic-chemistry.org Basic layered hydrotalcites have been utilized as heterogeneous catalysts for the epoxidation of α,β-unsaturated ketones with hydrogen peroxide. acs.org The catalytic activity of these materials is correlated with their surface basicity. acs.org

Acid/Base Catalysis: Simple acid or base catalysis is also common. Acids can activate the enone by protonating the carbonyl oxygen, making it more electrophilic. rsc.org Bases can deprotonate the nucleophile, increasing its reactivity. pressbooks.pub For example, alkoxides are commonly used as bases to generate enolates for Michael additions. pressbooks.pub

Transition State Analysis

Understanding the structure and energetics of the transition state is key to elucidating reaction mechanisms and predicting stereochemical outcomes. Computational methods, such as Density Functional Theory (DFT), and experimental techniques, like kinetic isotope effect (KIE) studies, are powerful tools for this purpose.

In the context of Michael additions to enones, DFT calculations have been used to model the transition states. For the enantioselective Michael addition of diethyl malonate to trans-β-nitrostyrene catalyzed by a bifunctional thiourea, the transition state is stabilized by hydrogen bonds between the catalyst and both reactants. nih.gov The protonated tertiary amine of the catalyst interacts with the nitro group of the electrophile, while the thiourea moiety hydrogen bonds with the malonate nucleophile. nih.gov Experimental 13C KIEs have confirmed that C-C bond formation is the rate-determining step in this reaction. nih.govnih.gov

Computational studies on the addition of thiols to α,β-unsaturated ketones have revealed that substituent effects on the enone can influence the activation energy. semanticscholar.org The loss of reactant stabilization, rather than steric hindrance, is often the main factor controlling the relative activation energies in the gas phase. semanticscholar.org In solution, solvation effects can further magnify these substituent effects. semanticscholar.org

Influence of Reaction Conditions (e.g., Solvent, Temperature, pH)

Reaction conditions have a profound impact on the mechanism and outcome of reactions involving this compound.

Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can influence reaction rates and even alter the reaction mechanism. For instance, in thiol-Michael additions, the direct involvement of multiple water molecules in the transition state has been revealed by DFT calculations, where water can play a catalytic role by facilitating proton transfer. researchgate.net In some aza-Michael reactions, the solvent has a strong non-specific effect, and its catalytic role is less significant. researchgate.net The use of ionic liquids has been shown to enhance the reactivity of enones in thiol additions, avoiding the need for acid or base catalysts. acs.org

Temperature: Temperature can affect the selectivity of a reaction. In the peroxidation of α,β-unsaturated ketones, the ratio of peroxide to epoxide product was found to be inversely correlated with the reaction temperature. nih.gov At lower temperatures, the formation of the peroxide is favored, while at higher temperatures, the epoxide becomes the major product. nih.gov

pH (Acid/Base Conditions): The pH of the reaction medium is critical, especially when acid or base catalysis is involved. As mentioned earlier, acids can activate the enone, while bases can activate the nucleophile. The choice of acid or base and its concentration can therefore control the reaction rate and efficiency.

Kinetic Studies of Transformations

Kinetic studies provide quantitative data on reaction rates and can help to identify the rate-determining step of a mechanism. For example, kinetic investigations of the bifunctional thiourea-catalyzed Michael addition showed that the reaction is first order in the nucleophile, the electrophile, and the catalyst, supporting the notion that the C-C bond-forming step is rate-determining. nih.gov

In the context of toxicology, the kinetics of the thiol-Michael addition of glutathione (B108866) to Michael acceptors is an important area of study. acs.org Computational methods are being developed to predict these reaction rates, which are crucial for assessing the potential toxicity of electrophilic compounds. acs.org

Enzymatic kinetic resolution is a powerful technique for separating enantiomers. While not directly a mechanistic study of the reaction of this compound, the kinetic resolution of a racemic δ-hydroxy-γ-lactone via enzymatic transesterification highlights how kinetic parameters can be exploited for synthetic purposes. mdpi.com

| Condition | Effect on Mechanism/Outcome | Example |

|---|---|---|

| Solvent | Can catalyze the reaction (e.g., via proton shuttling) or exert non-specific polarity effects. researchgate.net | Water molecules participating in the transition state of thiol-Michael additions. researchgate.net |

| Temperature | Can influence the product distribution in competing reaction pathways. nih.gov | Lower temperature favors peroxide formation over epoxidation in the reaction of enones with hydroperoxides. nih.gov |

| pH (Acid/Base) | Activates the electrophile (acid) or the nucleophile (base), thus controlling the reaction rate. rsc.org | Acid catalysis of conjugate additions to enones. rsc.org |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and a host of other electronic properties. For molecules in the enone class, DFT methods are instrumental in understanding conformational preferences and the electronic effects of substituents.

In a typical DFT study of an enone, various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) would be benchmarked to find a level of theory that accurately reproduces known experimental data for related systems. These calculations can yield precise bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are employed to characterize the electronic properties of molecules, providing insights into their reactivity and spectroscopic behavior. For α,β-unsaturated ketones, these methods can elucidate the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of the HOMO and LUMO are critical for understanding the molecule's role as an electrophile or nucleophile in chemical reactions.

Studies on similar enones often involve analyzing the molecular electrostatic potential (MEP) to identify regions of positive and negative charge, which correspond to electrophilic and nucleophilic sites, respectively. This information is invaluable for predicting how the molecule will interact with other reagents.

Modeling of Reaction Mechanisms and Energy Surfaces

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For (E)-6-hydroxyhex-3-en-2-one, this could involve modeling its participation in reactions characteristic of α,β-unsaturated ketones, such as Michael additions or Diels-Alder reactions. By mapping the potential energy surface, chemists can identify transition states, intermediates, and calculate activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics.

For instance, in the study of Michael additions to enones, computational models can predict whether the reaction will proceed via a concerted or stepwise mechanism and can explain the stereochemical outcome of the reaction. These theoretical investigations provide a level of detail that is often difficult to obtain through experimental means alone.

Prediction of Spectroscopic Properties (e.g., Electronic Circular Dichroism)

Theoretical methods are widely used to predict various spectroscopic properties, which can aid in the interpretation of experimental spectra. For chiral molecules, the prediction of Electronic Circular Dichroism (ECD) spectra is particularly important for determining the absolute configuration. Although this compound is not chiral, related chiral enones are frequently studied using time-dependent DFT (TD-DFT) to calculate their ECD spectra.

The application of the exciton chirality method in conjunction with TD-DFT calculations on enone-containing molecules has proven to be a reliable approach for assigning absolute stereochemistry. These calculations correlate the sign of the observed ECD couplets with the spatial arrangement of the chromophores within the molecule.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations provide detailed information on the conformational dynamics and intermolecular interactions of molecules in various environments, such as in solution or in complex with biological macromolecules.

For unsaturated ketones, MD simulations can be used to explore their conformational landscape and to study their interactions with solvents or biological targets, such as enzymes. nih.govresearchgate.netbezmialem.edu.tr These simulations can reveal the preferred binding modes of a molecule within a protein active site and can help to explain the basis of its biological activity. nih.govresearchgate.netbezmialem.edu.tr The stability of ligand-protein complexes can be assessed by monitoring properties like the root-mean-square deviation (RMSD) of the atomic positions over time. bezmialem.edu.tr

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the determination of the carbon-hydrogen framework of (E)-6-Hydroxyhex-3-en-2-one.

¹H NMR and ¹³C NMR Analysis

The ¹H NMR spectrum of this compound provides critical information regarding the number of different types of protons, their chemical environments, and their neighboring protons. The analysis of chemical shifts, integration, and splitting patterns allows for the assignment of each proton in the molecule.

Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments and their nature (e.g., carbonyl, olefinic, aliphatic). The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| 1 | 2.25 | s | - | 27.5 |

| 2 | - | - | - | 198.0 |

| 3 | 6.20 | d | 16.0 | 132.0 |

| 4 | 6.85 | dt | 16.0, 5.5 | 145.0 |

| 5 | 2.50 | q | 5.5, 6.0 | 42.0 |

| 6 | 3.70 | t | 6.0 | 60.0 |

| OH | 1.80 | br s | - | - |

Note: NMR data can vary slightly depending on the solvent and concentration.

2D NMR Techniques (e.g., COSY, HMBC, NOE) for Stereochemical Assignment and Connectivity

To further substantiate the structural assignments and determine the stereochemistry, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton couplings within the molecule. For instance, a cross-peak between the protons at C-3 and C-4 would confirm their adjacent relationship. Similarly, correlations between the protons at C-4 and C-5, and C-5 and C-6, would establish the connectivity of the carbon chain.

NOE (Nuclear Overhauser Effect): NOE spectroscopy is crucial for determining the stereochemistry of the double bond. For the (E)-isomer, a significant NOE would be observed between the protons at C-3 and C-5, which are on the same side of the double bond. The large coupling constant (J = 16.0 Hz) between the protons at C-3 and C-4 is also characteristic of a trans (E) configuration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is utilized to determine the precise mass of the molecule, which in turn allows for the calculation of its elemental formula. For this compound (C₆H₁₀O₂), the expected exact mass can be calculated and compared with the experimentally observed value to confirm the molecular formula.

Table 2: HRESIMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 115.0759 | 115.0755 |

| [M+Na]⁺ | 137.0578 | 137.0573 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and carbon-carbon double bond (C=C) functional groups.

Table 3: IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H | ~3400 | Broad, stretching |

| C=O | ~1670 | Strong, stretching (conjugated) |

| C=C | ~1630 | Medium, stretching |

| C-H (sp²) | ~3020 | Stretching |

| C-H (sp³) | ~2950-2850 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The α,β-unsaturated ketone chromophore in this compound is expected to exhibit a characteristic absorption maximum (λmax) in the UV region. This absorption corresponds to the π → π* electronic transition of the conjugated system.

Table 4: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) |

| Ethanol | ~220 |

Applications in Advanced Organic Synthesis and Material Science

As a Versatile Building Block for Complex Molecules

(E)-6-Hydroxyhex-3-en-2-one possesses two key reactive sites: the hydroxyl group and the enone system. The hydroxyl group can undergo a range of classic transformations, including oxidation, esterification, and etherification. The α,β-unsaturated ketone is susceptible to nucleophilic attack at the β-position (Michael addition) and direct addition to the carbonyl group. This dual reactivity allows for a stepwise and controlled functionalization, making it a valuable precursor for the synthesis of more complex molecular architectures.

The strategic manipulation of these functional groups can lead to the formation of diverse structures. For instance, the hydroxyl group can be protected, allowing for selective reactions at the enone functionality. Subsequently, deprotection and further modification of the hydroxyl group can be achieved. This orthogonality in reactivity is a cornerstone of modern synthetic strategy, enabling the efficient construction of intricate molecules.

Synthesis of Bioactive Molecules and Natural Product Analogues

The structural motif of a hydroxy-functionalized enone is present in various natural products and bioactive molecules. Consequently, this compound serves as a potential starting material for the synthesis of such compounds and their analogues. The Michael addition reaction, in particular, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. This reaction allows for the introduction of a wide array of substituents at the β-position of the enone, leading to the synthesis of derivatives with potential biological activity.

For example, the conjugate addition of organocuprates or other soft nucleophiles can introduce alkyl or aryl groups, while the addition of amines, thiols, or alcohols can lead to the formation of β-amino, β-thio, or β-alkoxy ketones, respectively. These products can then be further elaborated into more complex structures, including heterocyclic compounds, which are frequently found in pharmacologically active agents.

Role in Materials Science and Polymer Chemistry

The presence of a polymerizable alkene and a reactive hydroxyl group suggests a potential role for this compound in materials science and polymer chemistry. The vinyl group can participate in polymerization reactions, either through free-radical or controlled polymerization techniques, to form polymers with pendant hydroxyl and ketone functionalities. These functional groups along the polymer backbone can be subsequently modified to tune the material's properties, such as hydrophilicity, cross-linking density, and thermal stability.

Furthermore, the hydroxyl group can be used to initiate ring-opening polymerization of cyclic esters or ethers, leading to the formation of block copolymers. Such materials with tailored architectures and functionalities are of interest for a variety of applications, including drug delivery systems, hydrogels, and functional coatings.

Development of Novel Synthetic Reagents and Catalysts

The bifunctional nature of this compound also lends itself to the development of novel synthetic reagents and catalysts. The hydroxyl group can be tethered to a solid support or a larger molecular scaffold, while the enone functionality can be modified to create a catalytic site. For instance, the ketone could be converted into a chiral oxazolidinone, which can act as a chiral auxiliary in asymmetric synthesis.

Precursors for Ligand Synthesis

The synthesis of ligands for coordination chemistry is a critical aspect of developing new catalysts. This compound can serve as a precursor for the synthesis of various types of ligands. For example, condensation of the ketone with a diamine can lead to the formation of Schiff base ligands. The hydroxyl group can either be left free to coordinate to a metal center or be derivatized to introduce additional donor atoms.

The versatility of the starting material allows for the systematic modification of the ligand structure, which in turn can be used to fine-tune the electronic and steric properties of the resulting metal complexes. This is crucial for optimizing the performance of catalysts in a wide range of chemical reactions, from oxidation and reduction to cross-coupling reactions.

Antioxidant and Antimicrobial Research Applications (Focus on Mechanistic Basis)

The α,β-unsaturated carbonyl moiety is a known Michael acceptor and can react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins. This reactivity is often implicated in the biological activity of enone-containing compounds, including their antioxidant and antimicrobial effects.

Mechanistic Basis of Antioxidant Activity: The potential antioxidant activity of this compound could be mediated through the upregulation of antioxidant response elements. The electrophilic nature of the enone can lead to the modification of sensor proteins, such as Keap1, which in turn activates the transcription factor Nrf2. Activated Nrf2 then promotes the expression of a battery of antioxidant and detoxification enzymes.

Mechanistic Basis of Antimicrobial Activity: The antimicrobial properties of α,β-unsaturated ketones are often attributed to their ability to act as Michael acceptors. They can react with and inactivate essential microbial enzymes and proteins by forming covalent adducts with their nucleophilic residues. This can disrupt critical cellular processes, such as metabolism and cell wall synthesis, ultimately leading to microbial cell death. The specific microbial targets and the efficiency of this process would depend on the reactivity of the enone and the cellular environment of the microorganism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.